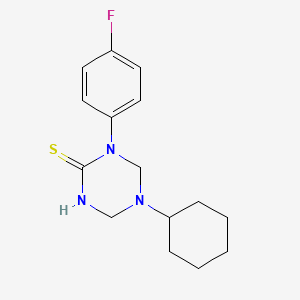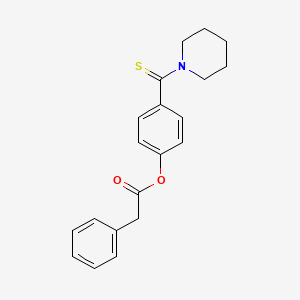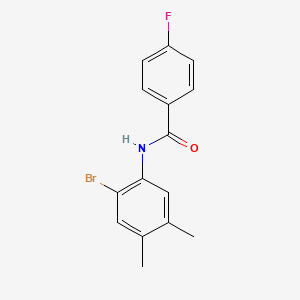
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide, also known as BDF-8638, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 has been implicated in the development and progression of several diseases, including cancer, neurodegenerative disorders, and inflammation. Therefore, BDF-8638 has attracted considerable attention as a potential therapeutic agent for these diseases.
Mecanismo De Acción
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates the activity of many signaling pathways involved in cell growth, survival, and differentiation. CK2 has been shown to be overexpressed and hyperactivated in many cancer types, making it an attractive target for cancer therapy. This compound binds to the ATP-binding site of CK2 and prevents its phosphorylation activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, it inhibits the phosphorylation of key proteins involved in cell cycle regulation, DNA repair, and survival, leading to cell cycle arrest and apoptosis. In neurons, this compound protects against oxidative stress and inflammation by activating the Nrf2 pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In addition, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide has several advantages for laboratory experiments, including its high potency and selectivity for CK2, its well-characterized mechanism of action, and its availability as a pure compound. However, it also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. In addition, its effects may vary depending on the cell type and experimental conditions used, which can complicate the interpretation of results.
Direcciones Futuras
Several future directions for research on N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide can be identified, including:
1. Investigation of its efficacy and safety in preclinical and clinical trials for cancer and neurodegenerative disorders.
2. Development of novel derivatives with improved pharmacokinetic properties and selectivity for CK2.
3. Exploration of its potential applications in other diseases, such as inflammation, autoimmune disorders, and infectious diseases.
4. Elucidation of its molecular targets and downstream signaling pathways to better understand its mechanism of action and potential side effects.
5. Investigation of its combination with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance its efficacy and overcome drug resistance.
Métodos De Síntesis
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide involves several steps, including the reaction of 2-bromo-4,5-dimethylphenylamine with 4-fluorobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and reduce inflammation. In addition, it has been investigated for its potential anti-inflammatory and immunomodulatory effects in several inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-7-13(16)14(8-10(9)2)18-15(19)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXKXBZTNMHCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
![3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)


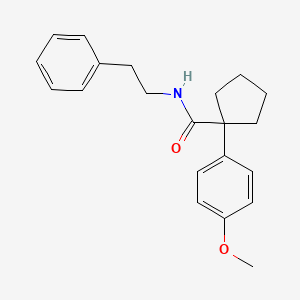
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)
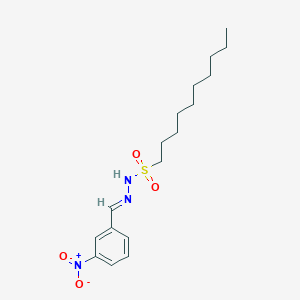
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5768371.png)
